
2-Ethyl-N,N,N'-trimethyl-2-phenylmalonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide typically involves the reaction of ethyl phenylacetate with ammonia or an amine under specific conditions. The reaction is carried out in the presence of a catalyst, such as sodium ethoxide, and requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is also common to achieve the desired quality.
化学反応の分析
Types of Reactions
2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide involves its interaction with specific molecular targets and pathways. As a metabolite of anticonvulsant drugs, it may influence neurotransmitter activity and modulate neuronal excitability. The exact molecular targets and pathways are still under investigation, but it is believed to interact with ion channels and receptors in the nervous system.
類似化合物との比較
Similar Compounds
Phenylethylmalonamide: Another derivative of malonamide with similar chemical properties.
2-Ethyl-2-phenylmalonamide: A closely related compound with slight structural differences.
Uniqueness
2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
CAS番号 |
59884-16-1 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC名 |
2-ethyl-N,N,N'-trimethyl-2-phenylpropanediamide |
InChI |
InChI=1S/C14H20N2O2/c1-5-14(12(17)15-2,13(18)16(3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3,(H,15,17) |
InChIキー |
MZAAXUWEONYSSR-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)(C(=O)NC)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


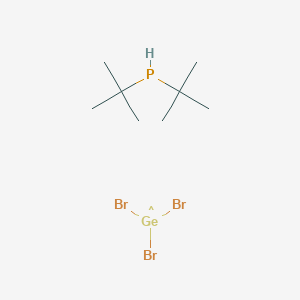

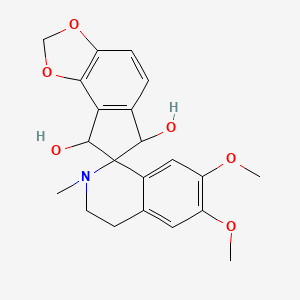
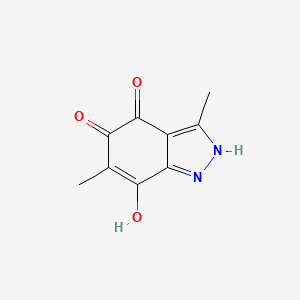
![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)
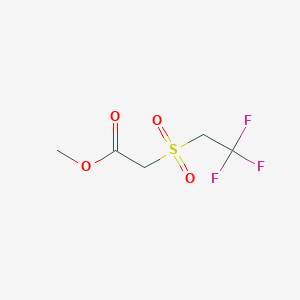


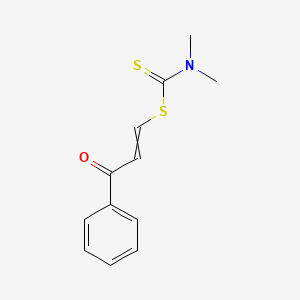
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)

